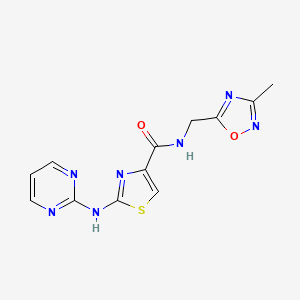

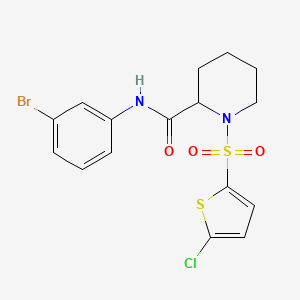

![molecular formula C16H9F4NOS B2983047 4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 866018-24-8](/img/structure/B2983047.png)

4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-fluoro-3-(trifluoromethyl)phenyl isocyanate” is a fluorinated building block . It has a molecular formula of CHFNO and an average mass of 205.109 Da . It may be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .

Synthesis Analysis

While specific synthesis information for “4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide” was not found, a related compound, “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate”, may be used in the synthesis of various compounds .

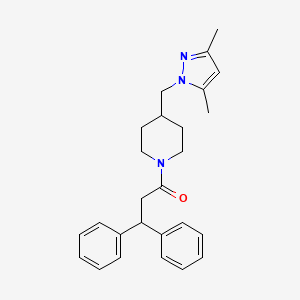

Molecular Structure Analysis

The molecular structure of “4-fluoro-3-(trifluoromethyl)phenyl isocyanate” consists of a benzene ring substituted with a fluorine atom and a trifluoromethyl group, and an isocyanate group .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-3-(trifluoromethyl)phenyl isocyanate” include a refractive index of 1.461, a boiling point of 48 °C/1 mmHg, and a density of 1.44 g/mL at 25 °C .

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial and Antifungal Properties

Research by Limban et al. (2011) indicates that derivatives of fluoro compounds, including those related to 4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, show significant antimicrobial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus.

2. Synthesis and Structural Utility

A study by Tagat et al. (2002) highlights the synthesis of various fluoro derivatives, demonstrating their utility in forming biologically active compounds. This suggests the potential of this compound in creating novel compounds with significant biological activity.

3. Application in Polymer Synthesis

Liaw et al. (2007) investigated the synthesis of polymers utilizing fluoro compounds, including 4-fluoro derivatives. Their work, detailed in Polymer, showcases the application of such compounds in creating polymers with high thermal stability and solubility in organic solvents, suggesting a role for this compound in advanced polymer materials.

4. Fluorination in Organic Synthesis

The work of Wang et al. (2009) focuses on the fluorination of organic compounds, a process relevant to the synthesis and modification of compounds like this compound, highlighting its potential in diverse synthetic pathways.

5. Optical Applications

Research by Liaw et al. (2007) in Macromolecules indicates that fluoro-compounds can be used in the creation of polymers with high optical transparency and thermal stability, suggesting potential applications of this compound in optoelectronic materials.

6. Biological Interactions

The synthesis and study of fluoro-compounds' interaction with biological systems, as explored by Hutchinson et al. (2001) in their research on benzothiazoles, suggest potential therapeutic applications for this compound in the development of new drugs.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of action

The compound contains a trifluoromethylphenyl group , which is often found in various pharmaceuticals and agrochemicals . .

Mode of action

The mode of action would depend on the specific biological target of the compound. For instance, if the target were an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target were a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a trifluoromethyl group could influence the compound’s binding affinity to its target .

Biochemical pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Eigenschaften

IUPAC Name |

4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F4NOS/c17-12-5-2-6-13-11(12)8-14(23-13)15(22)21-10-4-1-3-9(7-10)16(18,19)20/h1-8H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEFLCQQRXVZPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC=C3S2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F4NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

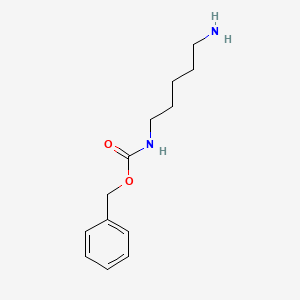

![N-[4-(aminocarbonyl)phenyl]-3-methyl-5-{[(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxamide](/img/structure/B2982975.png)

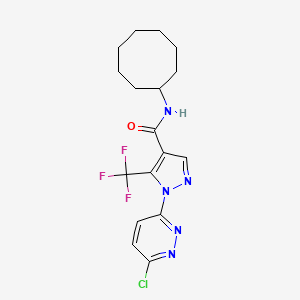

![3-Pyridin-3-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2982978.png)

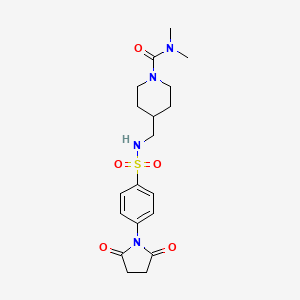

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2982985.png)